(3,4-Dimethoxyphenyl)(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile
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Overview
Description
(3,4-Dimethoxyphenyl)(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with hydrazine derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
(3,4-Dimethoxyphenyl)(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique chemical properties may find applications in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: A simpler compound used in the synthesis of various derivatives.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with some neurotoxic effects.
Uniqueness
(3,4-Dimethoxyphenyl)(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile stands out due to its complex structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C25H23N3O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)acetonitrile |
InChI |
InChI=1S/C25H23N3O2/c1-29-24-14-13-20(15-25(24)30-2)23(17-26)28-22(19-11-7-4-8-12-19)16-21(27-28)18-9-5-3-6-10-18/h3-15,22-23H,16H2,1-2H3 |
InChI Key |
LXBMRKPVQBTWKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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